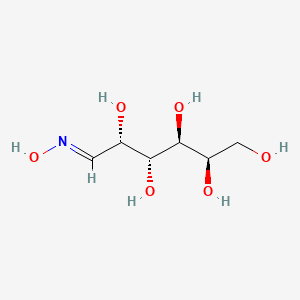
D-Galactose oxime, (1E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose oxime, (1E)- is a derivative of D-galactose, a naturally occurring sugar This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group derived from hydroxylamine The (1E) designation indicates the specific stereochemistry of the oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose oxime, (1E)- typically involves the reaction of D-galactose with hydroxylamine. This reaction can be carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime group. The reaction can be represented as follows:
D-Galactose+Hydroxylamine→D-Galactose oxime, (1E)-
Industrial Production Methods
Industrial production of D-Galactose oxime, (1E)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
D-Galactose oxime, (1E)- can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted oxime derivatives
Scientific Research Applications
D-Galactose oxime, (1E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of D-Galactose oxime, (1E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- D-Glucose oxime
- D-Mannose oxime
- D-Allose oxime
Comparison
D-Galactose oxime, (1E)- is unique due to its specific stereochemistry and the presence of the oxime group. Compared to other similar compounds, it may exhibit different reactivity and biological activity. For example, D-Glucose oxime and D-Mannose oxime may have different binding affinities to enzymes and receptors, leading to distinct biological effects.
Properties
CAS No. |
20275-00-7 |
|---|---|
Molecular Formula |
C6H13NO6 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6E)-6-hydroxyiminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1+/t3-,4+,5+,6-/m0/s1 |
InChI Key |
FQDOAQMGAIINEJ-KRAGZCSLSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](/C=N/O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=NO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



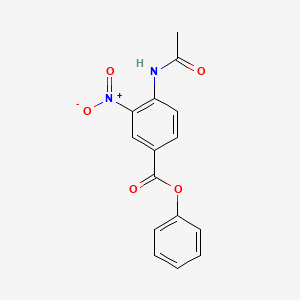
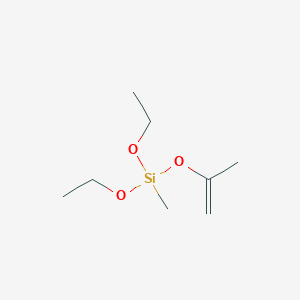

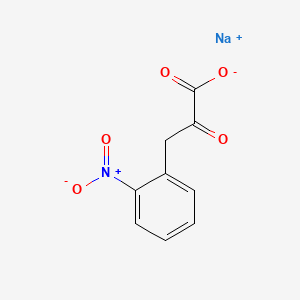

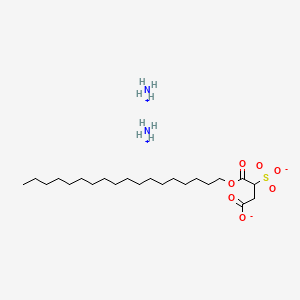
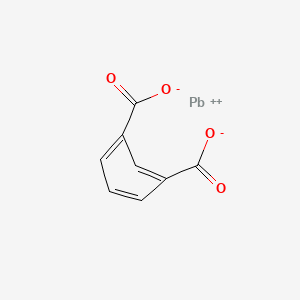
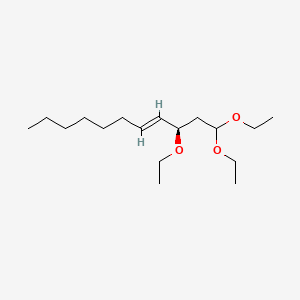

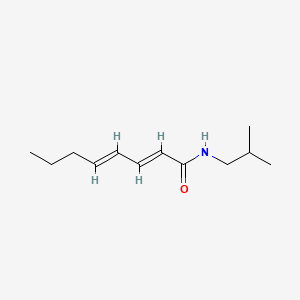
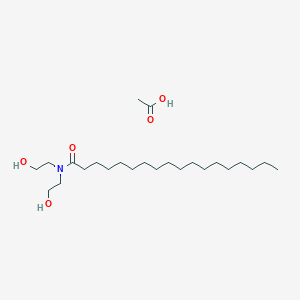
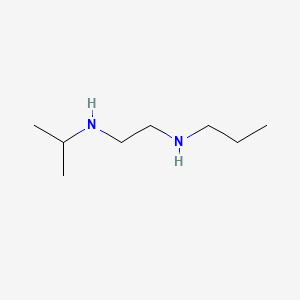
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
